3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound featuring a fused triazolo-pyridine core substituted with a 4-fluorophenyl group at position 3 and an amine at position 6. Its molecular formula is C₁₂H₁₀FN₅ (free base), and its hydrochloride form (C₁₂H₁₀ClFN₅) has a molecular weight of 264.69 g/mol . This compound is classified as a building block in medicinal chemistry, with applications in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOEIOBLVKRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 2-cyanopyridine in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The triazolo[4,3-a]pyridine scaffold is highly versatile, with modifications at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Molecular Properties of Selected Triazolo[4,3-a]pyridine Derivatives
Key Observations :
- Lipophilicity : The isopropyl-substituted analog (C₁₀H₁₀N₂OS₃) has higher lipophilicity due to the saturated pyridine ring and sulfur atoms, which may influence membrane permeability .
- Hydrogen Bonding : The oxan-4-yl group (tetrahydropyran) in the C₁₁H₁₄N₄O derivative provides additional hydrogen-bonding sites, possibly improving target affinity .
Comparative Reactivity :
Commercial and Research Status
- Analog Accessibility : Derivatives such as 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine remain available from American Elements and ECHEMI, priced at $200–500/g .
Biological Activity
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H12FN5
- Molecular Weight : 273.27 g/mol
- CAS Number : 2247103-78-0
Research has identified that compounds in the [1,2,4]triazolo[4,3-a]pyridine class exhibit potent inhibitory effects on various biological targets. Notably, they have been shown to inhibit the PD-1/PD-L1 interaction, a crucial pathway in immune evasion by tumors. This inhibition can enhance T-cell activity against cancer cells, making these compounds promising candidates for cancer immunotherapy.
Key Findings:
- Inhibition of PD-1/PD-L1 Interaction : A study demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyridines effectively inhibit the PD-1/PD-L1 interaction with an IC50 value as low as 92.3 nM for certain analogs .
- Interferon Production : These compounds also promote interferon-gamma production in co-culture systems involving T cells and tumor cells expressing PD-L1 .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound and related compounds:
Case Studies
Several studies have explored the efficacy of this compound class in preclinical models:
- Cancer Models : In vitro studies using various cancer cell lines have shown that compounds from this series can significantly inhibit tumor growth through immune modulation.
- Pain Models : Other research has indicated potential applications in pain management by targeting adenylyl cyclase type 1 (AC1), suggesting a broader therapeutic scope beyond oncology .
Q & A
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine precursors with triazole-forming reagents. Key steps include:
- Step 1 : Preparation of a pyridine-6-amine intermediate via nucleophilic substitution or catalytic coupling.
- Step 2 : Cyclization with a fluorophenyl-substituted reagent under controlled conditions (e.g., using POCl₃ or PCl₅ as catalysts at 80–100°C).
- Step 3 : Purification via column chromatography or recrystallization.
Critical parameters include temperature control during cyclization (to avoid side reactions) and solvent selection (e.g., DMF or THF for solubility optimization) .
Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify fluorophenyl integration (δ ~7.2–7.8 ppm for aromatic protons) and triazole/pyridine ring connectivity.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₁₂H₁₀FN₅: 243.09 g/mol).
- Elemental Analysis : To validate purity (>95%) and stoichiometry.
Cross-referencing with analogs (e.g., triazolo-pyridines in ) ensures consistency in spectral interpretation .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl during cyclization).
- Storage : Keep in airtight containers at –20°C to prevent degradation.
Safety data for structurally similar triazolo-pyridines highlight acute toxicity risks (e.g., skin/eye irritation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMSO vs. DMF) for solubility and reaction kinetics.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
Studies on analogous triazolo-pyridines suggest yields can improve from ~40% to >70% with optimized protocols .
Q. What mechanistic hypotheses exist for the biological activity of this compound, and how can they be validated experimentally?
- Methodological Answer :
- Target Prediction : Use computational docking (e.g., AutoDock Vina) to identify potential protein targets (e.g., kinases or GPCRs).
- In Vitro Assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination) or cellular proliferation (MTT assay in cancer cell lines).
- SAR Analysis : Modify the fluorophenyl or triazole moiety and correlate structural changes with activity shifts.
Evidence from related compounds indicates triazolo-pyridines often interact with ATP-binding domains .
Q. How should researchers address contradictions in reported biological data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assays across multiple labs with standardized protocols (e.g., cell passage number, serum concentration).
- Metabolic Stability Testing : Use hepatic microsomes to assess if metabolite interference explains discrepancies.
- Crystallographic Studies : Solve the compound’s 3D structure to clarify binding modes.
For example, fluorophenyl orientation might affect target affinity, as seen in triazine derivatives .
Q. What strategies are recommended for enhancing the aqueous solubility and stability of this compound?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride or mesylate salts (e.g., as in ) and compare solubility profiles.
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations.
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways.
Stability data for similar compounds recommend pH 7.4 buffers for long-term storage .
Q. How can crystallographic data inform the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- X-ray Diffraction : Resolve the crystal structure to identify hydrogen-bonding motifs and hydrophobic pockets.
- DFT Calculations : Model electronic effects of substituents (e.g., electron-withdrawing groups on the fluorophenyl ring).
Patent data on triazolo-pyridine salts () demonstrate how crystalline forms enhance bioavailability .
Q. What computational tools are suitable for predicting the ADMET profile of this compound?
- Methodological Answer :
- Software : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP), CYP450 interactions, and toxicity.
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict clearance rates.
Cross-validate predictions with in vitro Caco-2 assays for intestinal absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
